1-cyclobutyl-4-cyclohexanecarbonylpiperazine
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Overview
Description
1-cyclobutyl-4-cyclohexanecarbonylpiperazine is a compound with a unique structure that includes a cyclobutyl group, a cyclohexanecarbonyl group, and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thecannabinoid receptor type 1 (CB1) . The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain perception, mood, and appetite .
Mode of Action
Analogous compounds have been shown to act asinverse agonists at the CB1 receptor . Inverse agonists bind to the same receptor as agonists but induce a pharmacological response opposite to that agonist . This interaction leads to changes in the receptor’s activity, potentially influencing various physiological processes .
Biochemical Pathways
The interaction with the cb1 receptor suggests potential effects onendocannabinoid signaling pathways . These pathways play a role in a variety of physiological processes, including pain sensation, mood, and appetite .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As an inverse agonist of the cb1 receptor, it could potentially lead to a decrease in endocannabinoid signaling . This could result in changes in pain perception, mood, and appetite .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy could be influenced by the individual’s physiological state, including factors such as age, sex, and health status .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-4-cyclohexanecarbonylpiperazine typically involves the reaction of cyclobutylamine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-4-cyclohexanecarbonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-cyclobutyl-4-cyclohexanecarbonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-cyclohexanecarbonylpiperazine
- 1-cyclobutyl-4-(piperidine-4-carbonyl)piperazine
Uniqueness
1-cyclobutyl-4-cyclohexanecarbonylpiperazine is unique due to the presence of both cyclobutyl and cyclohexanecarbonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific research applications.
Properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15(13-5-2-1-3-6-13)17-11-9-16(10-12-17)14-7-4-8-14/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWALCPUWSBZPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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